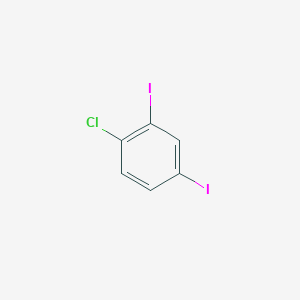
1-氯-2,4-二碘苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,4-diiodobenzene is an organic compound with the molecular formula C6H3ClI2 It is a derivative of benzene, where the benzene ring is substituted with one chlorine atom and two iodine atoms at the 1, 2, and 4 positions, respectively
科学研究应用
1-Chloro-2,4-diiodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into its potential use in pharmaceuticals, particularly in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
1-Chloro-2,4-diiodobenzene is an organic compound that is primarily used in the field of organic synthesis
Mode of Action
This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Biochemical Pathways
Halogenated compounds are often involved in reactions such as oxidation, reduction, and substitution, which can lead to changes in the function of proteins and other macromolecules .
Pharmacokinetics
Its metabolism and excretion would depend on the specific enzymes present in the body that can modify or break down this compound .
Action Environment
The action, efficacy, and stability of 1-Chloro-2,4-diiodobenzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For example, certain enzymes that could potentially metabolize this compound may be more or less active at different temperatures or pH levels .
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-diiodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the iodination of 1-chloro-2,4-dinitrobenzene followed by reduction of the nitro groups to amines, and subsequent diazotization and iodination .
Industrial Production Methods: Industrial production of 1-Chloro-2,4-diiodobenzene typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the substitution of chlorine and iodine atoms on the benzene ring .
化学反应分析
Types of Reactions: 1-Chloro-2,4-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents can facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives.
Reduction Products: Reduction can yield amine derivatives or dehalogenated products.
相似化合物的比较
- 1-Chloro-2,4-dinitrobenzene
- 1,4-Diiodobenzene
- 1-Chloro-2,4-dibromobenzene
Comparison: 1-Chloro-2,4-diiodobenzene is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity compared to compounds with only one type of halogen. For example, 1,4-diiodobenzene lacks the chlorine atom, making it less versatile in certain substitution reactions. Similarly, 1-chloro-2,4-dinitrobenzene has nitro groups instead of iodine, leading to different chemical behavior and applications .
属性
IUPAC Name |
1-chloro-2,4-diiodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClI2/c7-5-2-1-4(8)3-6(5)9/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRMWGXLSRKNPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClI2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
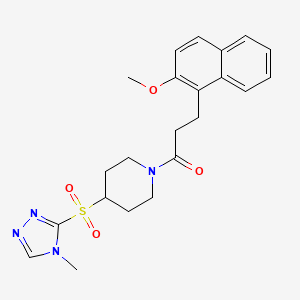


![9-(3-chloro-2-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2397367.png)
![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397368.png)
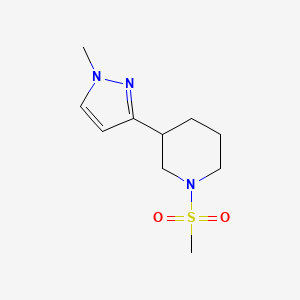
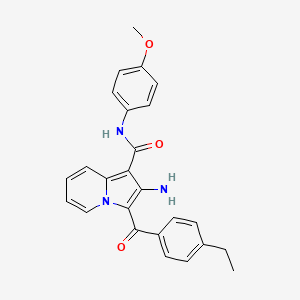
![(E)-3-(2-chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2397373.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide](/img/structure/B2397374.png)
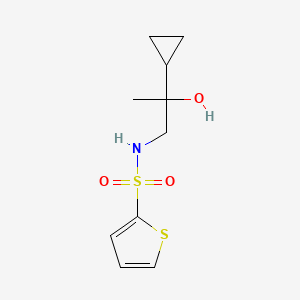
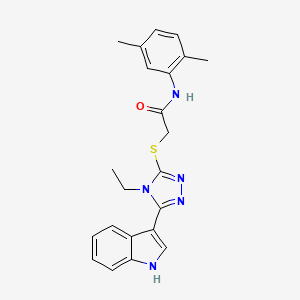
![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2397379.png)
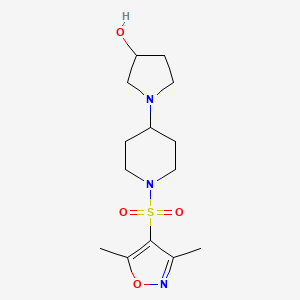
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2397381.png)
